Chlorure ferreux

Vue d'ensemble

Description

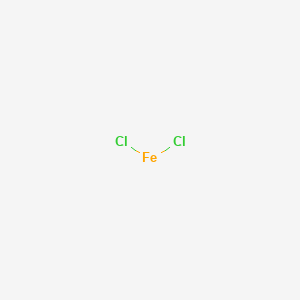

Le chlorure ferreux, également connu sous le nom de chlorure de fer(II), est un composé chimique de formule FeCl₂. C'est un solide paramagnétique avec un point de fusion élevé. Le composé est généralement blanc, mais les échantillons peuvent apparaître blanchâtres. Le this compound cristallise à partir de l'eau sous forme de tétrahydrate verdâtre, qui est la forme la plus couramment rencontrée dans le commerce et les laboratoires .

Applications De Recherche Scientifique

Ferrous chloride has numerous applications in scientific research, including:

Chemistry: Used as a reducing agent in organic synthesis and as a Lewis acid in Friedel-Crafts reactions.

Biology: Employed in laboratory experiments to test for the presence of phenols.

Medicine: Utilized in the synthesis of iron-based compounds for medical applications.

Industry: Applied in wastewater treatment for phosphate removal and drinking water purification.

Mécanisme D'action

Target of Action

Ferrous chloride, also known as iron (II) chloride, is primarily used as an iron supplement . The primary targets of ferrous chloride are the body’s iron-dependent processes, particularly the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .

Mode of Action

Ferrous chloride interacts with its targets by supplying the necessary iron for various biochemical processes. Iron is a crucial component of hemoglobin, and the addition of ferrous chloride can help alleviate conditions caused by iron deficiency, such as anemia .

Biochemical Pathways

Ferrous chloride plays a role in the ferroptosis pathway, an iron-dependent form of cell death characterized by uncontrolled lipid peroxidation . Ferroptosis is governed by molecular networks involving diverse molecules and organelles . It can occur via two primary pathways: the extrinsic pathway, which relies on transporters such as activating TFRC or inhibiting system xc-, and the intrinsic pathway, which is enzyme-regulated, for example, by inhibiting GPX4 or AIFM2 .

Pharmacokinetics

The pharmacokinetics of ferrous chloride, like other iron supplements, is complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . The primary site of action of iron is the erythrocyte, and no drug-receptor interaction takes place . Notably, the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks . Therefore, serum iron concentration and area under the curve (AUC) are clinically irrelevant for assessing iron utilization .

Result of Action

The result of ferrous chloride action is the supplementation of iron in the body, which can help prevent or treat conditions caused by iron deficiency, such as anemia . It can also interact with other compounds in the body, potentially decreasing their absorption and efficacy .

Analyse Biochimique

Biochemical Properties

Ferrous chloride plays a significant role in biochemical reactions, particularly as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, ferrous chloride can participate in oxidation-reduction reactions, where it donates electrons to other molecules. This property makes it useful in processes such as the synthesis of organic compounds and the reduction of metal ions . Additionally, ferrous chloride can form complexes with ligands, influencing the activity of enzymes and proteins it interacts with .

Cellular Effects

Ferrous chloride has notable effects on various types of cells and cellular processes. It has been shown to stimulate the proliferation of keratinocytes, melanocytes, and fibroblasts in culture . This stimulation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, ferrous chloride can enhance the production of red blood cells and hemoglobin content in animal models . It also affects the differentiation of skin cells, promoting cell renewal and function .

Molecular Mechanism

At the molecular level, ferrous chloride exerts its effects through several mechanisms. It can bind to biomolecules, altering their structure and function. For instance, ferrous chloride can inhibit or activate enzymes by interacting with their active sites. It also participates in the Fenton reaction, where it reacts with hydrogen peroxide to produce hydroxyl radicals, leading to oxidative stress and changes in gene expression . These interactions highlight the compound’s role in modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

The effects of ferrous chloride can change over time in laboratory settings. The compound is prone to oxidation, leading to the formation of ferric chloride and other iron(III) species . This oxidation can affect the stability and activity of ferrous chloride in biochemical assays. Long-term exposure to ferrous chloride can result in the accumulation of iron in cells, potentially leading to oxidative damage and altered cellular functions . Therefore, it is essential to consider the temporal stability of ferrous chloride in experimental designs.

Dosage Effects in Animal Models

The effects of ferrous chloride vary with different dosages in animal models. At low doses, ferrous chloride can stimulate cellular functions and promote growth. At high doses, it can be toxic, causing adverse effects such as oxidative stress and tissue damage . Studies have shown that the safe dosage of ferrous chloride for different animal species varies, with higher doses being more harmful . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and applications.

Metabolic Pathways

Ferrous chloride is involved in several metabolic pathways, particularly those related to iron metabolism. It can interact with enzymes such as ferrochelatase, which incorporates iron into heme, a vital component of hemoglobin and other heme proteins . Ferrous chloride also influences the activity of enzymes involved in oxidative phosphorylation and electron transport, affecting cellular respiration and energy production . These interactions underscore the compound’s role in maintaining cellular iron homeostasis and metabolic functions.

Transport and Distribution

Within cells and tissues, ferrous chloride is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as divalent metal transporter 1 (DMT1), which facilitates the uptake of ferrous ions . Once inside the cell, ferrous chloride can bind to proteins and other molecules, influencing its localization and accumulation. The distribution of ferrous chloride within tissues is also affected by its solubility and interaction with cellular components .

Subcellular Localization

Ferrous chloride exhibits specific subcellular localization, which can affect its activity and function. It is often found in organelles such as lysosomes, mitochondria, and the endoplasmic reticulum . In these compartments, ferrous chloride can participate in various biochemical reactions, including the generation of reactive oxygen species and the modulation of enzyme activities. The localization of ferrous chloride is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorure ferreux peut être synthétisé par réaction du fer avec l'acide chlorhydrique : [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}2 + \text{H}_2 ] Cette réaction implique généralement l'ajout de poudre de fer à une solution d'acide chlorhydrique dans du méthanol sous atmosphère inerte {_svg_2}.

Méthodes de production industrielle

Dans les milieux industriels, le this compound est souvent produit comme sous-produit de la production d'acier. L'acide chlorhydrique résiduaire utilisé dans le décapage de l'acier réagit avec le fer pour former du this compound.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure ferreux subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé en chlorure ferrique (FeCl₃) par exposition à l'oxygène ou au chlore gazeux[ 2\text{FeCl}2 + \text{Cl}_2 \rightarrow 2\text{FeCl}_3 ]

Réduction : Il agit comme agent réducteur dans diverses réactions.

Substitution : Le this compound peut participer à des réactions de substitution, telles que la formation de complexes de fer(II) avec des ligands.

Réactifs et conditions courants

Les réactifs courants utilisés avec le this compound comprennent l'acide chlorhydrique, le chlore gazeux et divers ligands pour la formation de complexes. Les réactions se produisent généralement dans des conditions contrôlées pour éviter une oxydation indésirable {_svg_3} .

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent le chlorure ferrique (FeCl₃) et divers complexes de fer(II), selon les réactifs et les conditions spécifiques utilisés .

Applications de recherche scientifique

Le this compound a de nombreuses applications en recherche scientifique, notamment :

Biologie : Employé dans des expériences de laboratoire pour tester la présence de phénols.

Médecine : Utilisé dans la synthèse de composés à base de fer pour des applications médicales.

Industrie : Appliqué dans le traitement des eaux usées pour l'élimination des phosphates et la purification de l'eau potable.

Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à agir comme agent réducteur et à participer à diverses réactions chimiques. Il peut donner des électrons à d'autres composés, facilitant les réactions de réduction. Dans les systèmes biologiques, le this compound peut interagir avec des cibles moléculaires telles que les enzymes et les protéines, influençant diverses voies biochimiques .

Comparaison Avec Des Composés Similaires

Le chlorure ferreux peut être comparé à d'autres halogénures de fer, tels que :

Chlorure ferrique (FeCl₃) : Contrairement au this compound, le chlorure ferrique contient du fer à l'état d'oxydation +3 et est un agent oxydant plus puissant.

Fluorure de fer(II) (FeF₂) : Similaire au this compound, mais avec des ions fluorure au lieu d'ions chlorure.

Bromure de fer(II) (FeBr₂) : Similaire au this compound, mais avec des ions bromure au lieu d'ions chlorure.

Le this compound est unique en raison de son état d'oxydation et de sa réactivité spécifiques, ce qui le rend adapté à des applications particulières dans les réactions de réduction et la formation de complexes .

Activité Biologique

Ferrous chloride (FeCl₂) is an inorganic compound that plays a significant role in various biological processes due to its properties as a divalent iron source. This article explores the biological activity of ferrous chloride, focusing on its antimicrobial effects, interactions with microorganisms, and implications in environmental and biomedical applications.

Ferrous chloride typically exists as a greenish-white crystalline solid, soluble in water. It can form hydrates, with FeCl₂·4H₂O being a common hydrated form. The compound's structure is monoclinic, and it exhibits distinct properties based on its hydration state and exposure to atmospheric conditions, which can lead to oxidation and color changes from green to brown or yellowish hues .

Antimicrobial Activity

Ferrous chloride exhibits notable antimicrobial properties, primarily attributed to the generation of reactive oxygen species (ROS) through the Fenton reaction:

This reaction leads to oxidative stress in microbial cells, resulting in cell lysis and death. The effectiveness of ferrous chloride against various pathogens has been documented in several studies:

- Saccharomyces cerevisiae : Research indicates that ferrous chloride significantly inhibits the growth of yeast strains like S. cerevisiae, with observed red pigmentation due to the formation of pulcherrimin, a pigment produced under oxidative stress conditions .

- Staphylococcus aureus and Pseudomonas aeruginosa : Ferrous ions have shown comparable antimicrobial effects against these bacteria, with ferrous sulfate demonstrating slightly higher efficacy than ferric chloride under certain conditions .

The antimicrobial mechanism of ferrous chloride is multifaceted:

- Fenton Reaction : As mentioned, the Fenton reaction is crucial for generating ROS that damage cellular components.

- Nutrient Depletion : The presence of ferrous ions can alter the nutrient dynamics within microbial environments, affecting growth rates and survival .

- Chloride Toxicity : In environments with high chloride concentrations, the oxidative processes involving ferrous ions are inhibited, which can affect microbial metabolism and growth .

Case Studies

-

Antibacterial Efficacy Against Pathogens :

- A study compared the antibacterial activity of superparamagnetic iron oxide nanoparticles (SPIONs) with ferrous ions. Results indicated that ferrous ions produced significant ROS under aerobic conditions, leading to higher antibacterial activity against E. coli and S. aureus compared to ferric ions .

-

Biomining Applications :

- In biomining contexts, ferrous chloride's role in catalyzing metal extraction from sulfide ores has been explored. The presence of chloride ions was found to inhibit the oxidation kinetics of ferrous iron by Thiobacillus ferrooxidans, highlighting the complex interactions between ferrous ions and microbial communities in high-chloride environments .

Environmental Implications

Ferrous chloride is also used in soil remediation efforts, particularly for heavy metal extraction. Its application can enhance the bioavailability of metals like cadmium by altering soil chemistry, promoting ion exchange processes that facilitate metal removal .

Summary Table: Biological Activity of Ferrous Chloride

| Aspect | Details |

|---|---|

| Chemical Formula | FeCl₂ |

| Physical State | Greenish-white crystalline solid |

| Solubility | Soluble in water |

| Antimicrobial Activity | Effective against S. cerevisiae, Staphylococcus aureus, Pseudomonas aeruginosa |

| Mechanisms of Action | Fenton reaction, nutrient depletion effects, chloride toxicity |

| Environmental Use | Soil remediation for heavy metal extraction |

Propriétés

Numéro CAS |

7758-94-3 |

|---|---|

Formule moléculaire |

Cl2Fe |

Poids moléculaire |

126.75 g/mol |

Nom IUPAC |

iron(2+);dichloride |

InChI |

InChI=1S/2ClH.Fe/h2*1H;/q;;+2/p-2 |

Clé InChI |

NMCUIPGRVMDVDB-UHFFFAOYSA-L |

SMILES |

Cl[Fe]Cl |

SMILES canonique |

[Cl-].[Cl-].[Fe+2] |

Point d'ébullition |

1023 °C |

Color/Form |

WHITE RHOMBOHEDRAL CRYSTALS; MAY SOMETIMES HAVE A GREEN TINT. HEXAGONAL CRYSTALS |

Densité |

1.93 at 68 °F (USCG, 1999) - Denser than water; will sink SP GR: 3.16 @ 25 °C/4 °C Relative density (water = 1): 3.2 |

melting_point |

[ACGIH] 674 °C 674 °C |

Key on ui other cas no. |

7758-94-3 |

Description physique |

Ferrous chloride is a greenish white crystalline solid. It is soluble in water. It is noncombustible. It is used in sewage treatment, in dyeing of fabrics, and for many other uses. Dry Powder; Liquid White to white-green crystals; [NIOSH] Highly hygroscopic white solid (may have a green tint); Soluble in water; [Merck Index] Light green odorless solid; [CHRIS] Off-white odorless powder; [Alfa Aesar MSDS] WHITE-TO-LIGHT-GREEN HYGROSCOPIC CRYSTALS. |

Pictogrammes |

Irritant |

Numéros CAS associés |

13478-10-9 (tetrahydrate) 15438-31-0 (Parent) |

Solubilité |

FREELY SOL IN WATER, ALCOHOL ACETONE; SLIGHTLY SOL IN BENZENE; PRACTICALLY INSOL IN ETHER. SOL IN 100 CC ALC: 64.4 G @ 10 °C, 105.7 G @ 100 °C. Solubility in water, g/100ml at 20 °C: 62.5 (good) |

Pression de vapeur |

10 MM HG @ 700 °C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Q1: Does the presence of ferrous chloride affect the stability of archeological iron artifacts?

A2: Yes, ferrous chloride, particularly in its tetrahydrate form, can contribute to the corrosion of iron, even at relatively low humidity levels (as low as 22% RH). [] This is a significant concern for the preservation of archaeological iron artifacts.

Q2: Can ferrous chloride be used to catalyze the reduction of alkynes?

A3: Research suggests that when combined with dithiols or lipoamides, ferrous chloride can act as an effective catalyst for selectively reducing substituted alkynes to alkenes using sodium borohydride. [] This method offers a potentially valuable tool for organic synthesis.

Q3: Does ferrous chloride play a role in enhancing the fire suppression effectiveness of water mist?

A4: Studies have shown that adding ferrous chloride to water mist can significantly improve its fire suppression capabilities. [, ] This effect is observed across different fuel types, with kerosene fires being extinguished more readily than ethanol fires under similar conditions. []

Q4: What spectroscopic techniques are useful for characterizing ferrous chloride?

A5: Fourier Transform Infrared Spectroscopy (FTIR) can be employed to identify the presence of ferrous chloride in various matrices. For instance, it has been used to analyze the release of ferrous chloride gas from heated mass spectrometer ion sources. []

Q5: Can ferrous chloride be used to remove phosphate from water?

A6: While ferrous chloride alone shows limited phosphate removal capabilities, pretreating wood fiber with carboxymethyl cellulose (CMC) followed by ferrous chloride treatment significantly enhances its phosphate removal efficiency. [, ] This suggests a synergistic effect between CMC and ferrous chloride in binding phosphate.

Q6: Is the phosphate removed from water by ferrous chloride-treated wood fiber retained within the material?

A7: Elemental analysis of ferrous chloride-treated wood fiber after exposure to phosphate solutions confirmed the presence of phosphorous within the material. [] This indicates that the phosphate is retained by the treated wood fiber, making it a potentially effective filtration medium for phosphate removal.

Q7: Can ferrous chloride be recycled from industrial waste streams?

A9: Yes, several studies have explored methods for recovering and recycling ferrous chloride from industrial waste, particularly from hydrochloric acid pickling liquors. [, , ] These methods often involve processes like crystallization, evaporation, and calcination to recover both ferrous chloride and hydrochloric acid for reuse.

Q8: What tools are available for studying the kinetics of ferrous chloride reactions?

A10: Single-pellet studies have been employed to investigate the kinetics of reactions involving ferrous chloride, such as its reduction with hydrogen. [] This technique provides insights into the reaction mechanisms and rate-limiting steps.

Q9: Have there been any historical attempts to utilize ferrous chloride for iron production?

A11: Yes, research has investigated the feasibility of using ferrous chloride as an intermediate in the hydrometallurgical extraction of iron from various feedstocks. [] This approach explored different routes involving the formation, oxidation, and reduction of ferrous chloride to produce iron powder.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.